molecular formula C20H24N4O2S B5081041 N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B5081041
M. Wt: 384.5 g/mol
InChI Key: IDKPPAWZPRJFAY-UHFFFAOYSA-N
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Description

N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or other suitable precursors.

    Coupling of Rings: The piperidine and pyrazole rings are then coupled using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrazole rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or halides, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[1-(4-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
  • N-[2-[1-(4-methylsulfonylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Uniqueness

N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-27-17-6-4-15(5-7-17)20(26)23-12-9-16(10-13-23)24-18(8-11-21-24)22-19(25)14-2-3-14/h4-8,11,14,16H,2-3,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKPPAWZPRJFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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